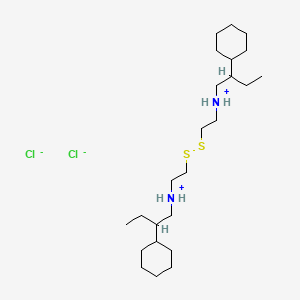
Guanylyl-(2',5')-cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanylyl-(2’,5’)-cytidine is a nucleotide analog that consists of guanine and cytidine linked by a unique 2’,5’-phosphodiester bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Guanylyl-(2’,5’)-cytidine typically involves the coupling of guanosine and cytidine through a phosphodiester bond. This can be achieved using phosphoramidite chemistry, where the 2’-hydroxyl group of guanosine is activated and coupled with the 5’-hydroxyl group of cytidine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as tetrazole and a protecting group to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of Guanylyl-(2’,5’)-cytidine may involve large-scale synthesis using automated synthesizers that can handle multiple coupling cycles efficiently. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Guanylyl-(2’,5’)-cytidine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the cleavage of the phosphodiester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide can modify the guanine or cytidine bases.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Major Products: The major products of these reactions include mononucleotides and modified nucleotides, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Wissenschaftliche Forschungsanwendungen
Guanylyl-(2’,5’)-cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and enzymatic processes.
Biology: It serves as a substrate for studying the activity of enzymes such as ribonucleases and polymerases.
Medicine: It has potential therapeutic applications in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the development of diagnostic assays and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of Guanylyl-(2’,5’)-cytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This compound targets enzymes involved in nucleotide synthesis and metabolism, leading to the inhibition of viral replication and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- Guanylyl-(2’,5’)-guanosine
- Cytidylyl-(2’,5’)-cytidine
- Adenylyl-(2’,5’)-adenosine
Comparison: Guanylyl-(2’,5’)-cytidine is unique due to its specific 2’,5’-phosphodiester linkage, which is less common compared to the typical 3’,5’-linkage found in natural nucleotides. This unique structure imparts distinct biochemical properties, making it a valuable tool in research and therapeutic applications .
Eigenschaften
CAS-Nummer |
22886-43-7 |
|---|---|
Molekularformel |
C19H25N8O12P |
Molekulargewicht |
588.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)16-12(31)10(29)7(38-16)4-36-40(34,35)39-13-11(30)6(3-28)37-17(13)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1 |
InChI-Schlüssel |
UMZCUWSFHYADTH-VMIOUTBZSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C4N=C(NC5=O)N)CO)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C4N=C(NC5=O)N)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



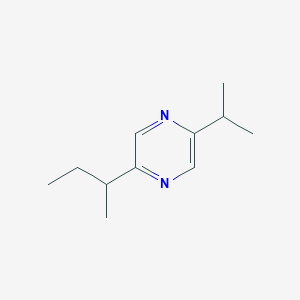


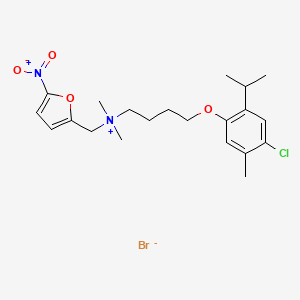
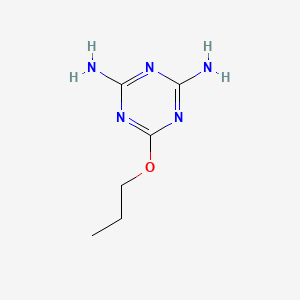

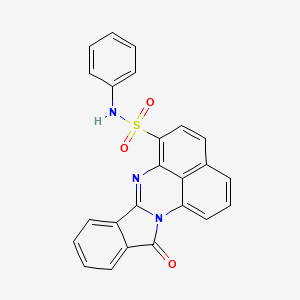
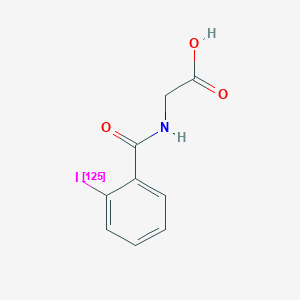
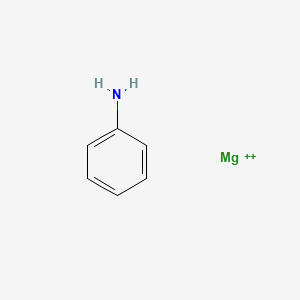

![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)

